molecular formula C22H22N2O3S B298588 (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298588
M. Wt: 394.5 g/mol
InChI Key: HXGDQUBSKGXNOD-VUARGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological activities through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. In addition, (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has been extensively studied, and its biological activities have been well characterized. However, one limitation of (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research is the development of analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, the compound's mechanism of action can be further elucidated to better understand its biological activities. Overall, (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-aminothiazole with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting Schiff base is then reacted with ethyl acetoacetate and aniline to yield the final product. This synthesis method has been optimized to yield high purity and high yield of (2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one.

Scientific Research Applications

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been tested for its ability to inhibit the growth of bacteria and fungi.

properties

Product Name

(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O3S/c1-4-9-16-12-15(13-18(27-3)20(16)25)14-19-21(26)24(5-2)22(28-19)23-17-10-7-6-8-11-17/h4,6-8,10-14,25H,1,5,9H2,2-3H3/b19-14+,23-22?

InChI Key

HXGDQUBSKGXNOD-VUARGGTQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3

Origin of Product

United States

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